N-(quinolin-8-yl)thiophene-3-carboxamide
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Overview
Description
N-(quinolin-8-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the thiophene ring is often used in organic electronics and as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)thiophene-3-carboxamide typically involves the coupling of quinoline derivatives with thiophene carboxylic acid derivatives. One common method is the condensation reaction between quinoline-8-amine and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenation can be achieved using bromine or chlorine under mild conditions.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(quinolin-8-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the thiophene ring could enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)
Uniqueness
N-(quinolin-8-yl)thiophene-3-carboxamide is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2OS |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-quinolin-8-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H10N2OS/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17) |
InChI Key |
KYYFHBLENVMTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CSC=C3)N=CC=C2 |
Origin of Product |
United States |
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